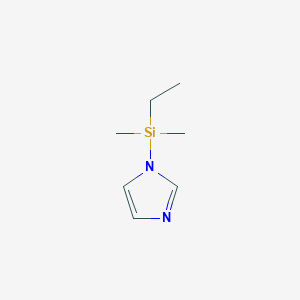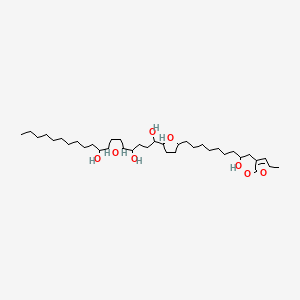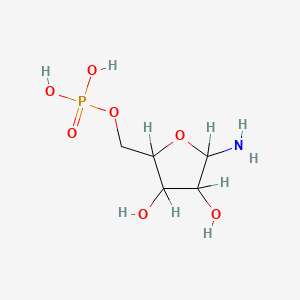
Ácido decahidro-2-naftóico
Descripción general
Descripción
Decahydro-2-naphthoic acid, also known as decahydro-2-naphthoic acid or DHNA, is a cyclic carboxylic acid that has been gaining attention in the scientific community due to its potential applications in various fields. DHNA is a white crystalline powder that is insoluble in water but soluble in organic solvents. It has a melting point of 139-141°C and a molecular weight of 172.24 g/mol.
Aplicaciones Científicas De Investigación
Biodegradación anaeróbica de hidrocarburos aromáticos policíclicos (HAP)
El ácido decahidro-2-naftóico juega un papel significativo en la degradación anaeróbica de los HAP, que son contaminantes ambientales. La investigación indica que este compuesto es un metabolito en el proceso de degradación de naftaleno, 2-metilnaftaleno y tetralina en cultivos reductores de sulfato {svg_1}. La reducción del sistema de anillo aromático del ácido 2-naftóico es un paso crucial para iniciar la escisión del anillo, lo que es análogo a la vía del benzoil-coenzima A para los hidrocarburos monoaromáticos {svg_2}.
Cultivos metanogénicos para biorremediación
En ambientes metanogénicos, donde se produce metano, el ácido decahidro-2-naftóico se ha identificado como un intermedio clave. Está involucrado en las vías metabólicas de las comunidades microbianas que degradan el naftaleno en condiciones metanogénicas {svg_3}. Este descubrimiento es fundamental para desarrollar estrategias de biorremediación para sitios contaminados con HAP.
Elucidación de la vía metabólica
La presencia de ácido decahidro-2-naftóico en cultivos cultivados con derivados de naftaleno sugiere una nueva vía metabólica para la degradación anaeróbica de hidrocarburos aromáticos bicíclicos {svg_4}. Esta vía implica la reducción del anillo aromático a una estructura de anillo de ciclohexano saturado, proporcionando información sobre el metabolismo microbiano de los hidrocarburos complejos.
Sondeo de isótopos estables (SIP) y perfilado metagenómico
El ácido decahidro-2-naftóico se ha utilizado como marcador en los análisis de SIP y metagenómicos para identificar y caracterizar las especies microbianas involucradas en la degradación del naftaleno {svg_5}. Esta técnica permite a los investigadores rastrear el flujo de carbono a través de las comunidades microbianas y comprender su papel en los procesos ambientales.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Decahydro-2-naphthoic acid, also known as decahydronaphthalene-2-carboxylic acid, is primarily involved in the anaerobic degradation of naphthalene . The compound’s primary targets are the enzymes involved in this degradation pathway .
Mode of Action
The compound interacts with its targets by undergoing a series of reduction reactions . These reactions are specific to the aromatic ring of the compound . The activation reaction involves the addition of a C1 unit, comparable to the formation of 2-naphthoic acid in anaerobic naphthalene degradation .
Biochemical Pathways
Decahydro-2-naphthoic acid is part of a new metabolic pathway for the anaerobic degradation of naphthalenes . This pathway proceeds via the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 109°c at 14 mmhg and density of 0996 g/mL at 25°C, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action is the formation of reduced 2-naphthoic acid derivatives, including tetrahydro-, octahydro-, and decahydro-2-naphthoic acid . These compounds are consistently identified in supernatants of cultures grown with either naphthalene, 2-methylnaphthalene, or tetralin .
Action Environment
The action of decahydro-2-naphthoic acid is influenced by environmental factors such as the presence of specific electron acceptors, trace metals, and competition for substrates from non-degrading microbes . These factors shape the microbial communities capable of degrading the compound .
Análisis Bioquímico
Biochemical Properties
Decahydro-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs). It is a key intermediate in the metabolic pathway of naphthalene degradation. The compound interacts with several enzymes and proteins, including those involved in the reduction of aromatic rings. For instance, it is formed through a series of hydrogenation reactions catalyzed by specific enzymes that sequentially reduce naphthalene to decahydro-2-naphthoic acid . These interactions are crucial for the breakdown of complex aromatic structures into simpler, more manageable forms.
Cellular Effects
Decahydro-2-naphthoic acid influences various cellular processes, particularly in microorganisms involved in the biodegradation of PAHs. It affects cell signaling pathways and gene expression related to the degradation of aromatic compounds. The presence of decahydro-2-naphthoic acid in cells indicates active metabolic processes aimed at reducing and cleaving aromatic rings . This compound’s role in cellular metabolism is pivotal for the detoxification and utilization of naphthalene and similar compounds.
Molecular Mechanism
The molecular mechanism of decahydro-2-naphthoic acid involves its formation through the reduction of naphthalene. This process includes multiple hydrogenation steps, each facilitated by specific enzymes that target the aromatic ring system . The compound acts as an intermediate, eventually leading to the cleavage of the ring structure and further degradation into simpler molecules. This mechanism is analogous to the benzoyl-coenzyme A pathway observed in the degradation of monoaromatic hydrocarbons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decahydro-2-naphthoic acid have been observed to change over time. The compound is relatively stable under anaerobic conditions but can undergo degradation when exposed to aerobic environments. Long-term studies have shown that decahydro-2-naphthoic acid can persist in anaerobic cultures, indicating its role as a stable intermediate in the degradation pathway . Its stability and activity can be influenced by various environmental factors, including the presence of specific electron acceptors and microbial communities .
Dosage Effects in Animal Models
Studies on the dosage effects of decahydro-2-naphthoic acid in animal models are limited. It is known that the compound’s impact varies with different concentrations. At lower doses, decahydro-2-naphthoic acid may facilitate the degradation of naphthalene without causing significant toxicity. At higher doses, however, it could potentially lead to adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
Decahydro-2-naphthoic acid is involved in the anaerobic degradation pathway of naphthalene. This pathway includes the initial carboxylation of naphthalene to form 2-naphthoic acid, followed by a series of hydrogenation reactions that reduce the aromatic ring system . The compound serves as a central intermediate, facilitating the breakdown of complex PAHs into simpler molecules that can be further metabolized by microorganisms. Enzymes such as reductases and dehydrogenases play crucial roles in these metabolic processes .
Transport and Distribution
The transport and distribution of decahydro-2-naphthoic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of decahydro-2-naphthoic acid is essential for its role in the degradation pathway, ensuring that it reaches the appropriate enzymatic sites for further processing.
Subcellular Localization
Decahydro-2-naphthoic acid is primarily localized within the cytoplasm of cells involved in the anaerobic degradation of naphthalene. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications . The compound’s presence in the cytoplasm ensures its accessibility to the enzymes required for its reduction and further degradation, facilitating efficient metabolic processes.
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFQFVSXKPBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349665 | |
| Record name | Decahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13032-41-2 | |
| Record name | Decahydro-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13032-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Decahydro-2-naphthoic acid in anaerobic environments?
A: Decahydro-2-naphthoic acid is a key intermediate in the anaerobic degradation pathway of naphthalene and its derivatives, like 2-methylnaphthalene, by sulfate-reducing bacteria. [, , ] This compound is not directly consumed from the environment but is produced by the bacteria during the breakdown of these polycyclic aromatic hydrocarbons.
Q2: How is Decahydro-2-naphthoic acid formed during anaerobic naphthalene degradation?
A: Research suggests that Decahydro-2-naphthoic acid is formed through a series of reductions. Initially, naphthalene is carboxylated to 2-naphthoic acid. [] This molecule then undergoes stepwise aromatic ring reduction, resulting in the formation of tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and finally, decahydro-2-naphthoic acid. [, ]
Q3: What happens to Decahydro-2-naphthoic acid after it is formed?
A: While the complete degradation pathway is not fully elucidated, studies indicate that Decahydro-2-naphthoic acid is further metabolized through ring cleavage. [] One identified ring cleavage product contains all the carbon atoms from the original 2-naphthoic acid structure, suggesting a pathway leading to saturated compounds with a cyclohexane ring. [] Further research is needed to fully characterize the downstream metabolites and the enzymes involved in these reactions.
Q4: Are there any environmental factors affecting the formation of Decahydro-2-naphthoic acid?
A: Research on similar compounds like palmitic acid and decahydro-2-naphthoic acid-8-14C suggests that environmental factors such as temperature, dissolved oxygen concentration, and phosphate levels can significantly influence the rate of degradation of naphthenic acids, a group of compounds structurally similar to Decahydro-2-naphthoic acid. [, ] These factors likely also play a role in the formation and degradation of Decahydro-2-naphthoic acid in anaerobic environments, but further research is needed for confirmation.
Q5: What are the analytical techniques used to identify Decahydro-2-naphthoic acid?
A: Decahydro-2-naphthoic acid and its precursors are typically identified using gas chromatography-mass spectrometry (GC-MS). [, ] This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, providing structural information about the metabolites. Additionally, high-resolution GC-MS can be used for more precise identification of the compounds and their elemental composition. []
Q6: What are the implications of understanding the anaerobic degradation pathway involving Decahydro-2-naphthoic acid?
A: Unraveling the complete pathway of anaerobic naphthalene degradation, including the role of Decahydro-2-naphthoic acid, is crucial for developing effective bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons. [, ] Further research can help optimize conditions for bioremediation and identify novel enzymes involved in this degradation process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)









![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)
